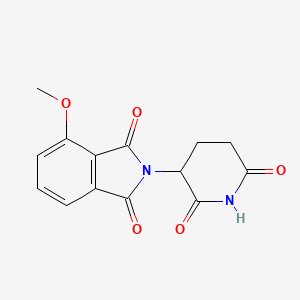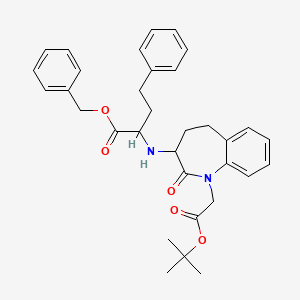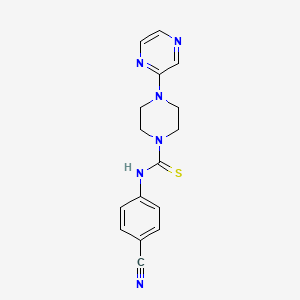
2-(Chloromethyl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group at the second position, a methyl group at the fifth position, and a chlorine atom at the benzyl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylaniline can be achieved through several methods. One common approach involves the chlorination of 2-Amino-5-methylbenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows:
2-Amino-5-methylbenzyl alcohol+SOCl2→2-Amino-5-methylbenzyl chloride+SO2+HCl
Alternatively, the compound can be synthesized by the direct chlorination of 2-Amino-5-methyltoluene using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of chlorinating agent and reaction parameters is crucial to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form corresponding derivatives.
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 2-Amino-5-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: 2-Amino-5-methylbenzyl alcohol, 2-Amino-5-methylbenzyl ethers, and 2-Amino-5-methylbenzylamines.
Oxidation: 2-Nitro-5-methylbenzyl chloride.
Reduction: 2-Amino-5-methylbenzylamine.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting specific biological pathways, such as enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties, such as conductivity and thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-methylaniline depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and catalysis. In materials science, the compound’s reactivity and functional groups enable it to participate in polymerization reactions, leading to the formation of advanced materials with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chlorobenzyl chloride: Similar structure but with a chlorine atom at the fifth position instead of a methyl group.
2-Amino-4-methylbenzyl chloride: Similar structure but with the methyl group at the fourth position.
2-Amino-5-methylbenzyl bromide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(Chloromethyl)-4-methylaniline is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C8H10ClN |
|---|---|
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,10H2,1H3 |
Clave InChI |
VGJDRXWGTACCKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8465712.png)







![1h-Pyrrolo[3,2-b]pyridine-3-methanol,7-(3,4-dihydro-2(1h)-isoquinolinyl)-2-methyl-1-(phenylmethyl)-](/img/structure/B8465783.png)





